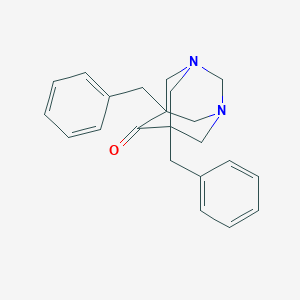

5,7-Dibenzyl-1,3-diazaadamantan-6-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

292870-11-2 |

|---|---|

Molecular Formula |

C22H24N2O |

Molecular Weight |

332.4g/mol |

IUPAC Name |

5,7-dibenzyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

InChI |

InChI=1S/C22H24N2O/c25-20-21(11-18-7-3-1-4-8-18)13-23-15-22(20,16-24(14-21)17-23)12-19-9-5-2-6-10-19/h1-10H,11-17H2 |

InChI Key |

NVAOLCIKRKPRRN-UHFFFAOYSA-N |

SMILES |

C1C2(CN3CC(C2=O)(CN1C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Canonical SMILES |

C1C2(CN3CC(C2=O)(CN1C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The diazaadamantane skeleton is constructed through a double-Mannich condensation, leveraging dibenzylketone as the carbonyl precursor. This method, adapted from the synthesis of 2,6-diphenyl-4,8-diazoadamantan-1-one, involves:

-

Reactants :

-

1–3 moles of dibenzylketone

-

5–15 moles of paraformaldehyde (as the formaldehyde source)

-

3–10 moles of ammonium acetate (as the ammonia donor)

-

-

Solvent : Ethanol (96°), chosen for its ability to dissolve reactants while facilitating reflux.

-

Conditions : Reflux at 78°C for ≤6 hours under nitrogen, followed by cooling and precipitation.

The reaction proceeds via imine formation between the ketone and ammonium acetate, followed by cyclization with formaldehyde to generate the bicyclic structure. Benzyl groups at positions 5 and 7 arise from the dibenzylketone’s symmetric substitution pattern.

Optimization and Yield Enhancement

Key modifications to improve yield and purity include:

-

Order of Reagent Addition : Gradual introduction of paraformaldehyde to prevent over-alkylation.

-

Catalyst Use : Anhydrous ZnBr₂ in dichloromethane for deprotection steps, enhancing intermediate stability.

-

Purification : Recrystallization from ethanol or acetonitrile-water mixtures (66:34 v/v).

Table 1: Representative Reaction Conditions and Outcomes

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Reaction Time (h) | 4–6 | Max yield at 6 |

| Ammonium Salt | Acetate vs. Chloride | Acetate optimal |

| Formaldehyde:Molar Ratio | 5:1 to 15:1 | 10:1 ideal |

Alternative Alkylation Strategies

Post-Condensation Functionalization

For unsymmetrical derivatives, benzyl groups are introduced post-condensation via phase-transfer alkylation. A protocol from bispidine synthesis is adapted:

-

Substrate : 1,3-diazaadamantan-6-one (unsubstituted intermediate).

-

Reagents : Benzyl bromide (2.2 eq), K₂CO₃, tetrabutylammonium bromide (cat.), CH₂Cl₂/H₂O.

-

Conditions : 24–48 hours at 25°C, yielding 5,7-dibenzyl product after extraction.

This method allows regioselective benzylation but requires stringent exclusion of moisture to avoid hydrolysis.

Challenges in Regiochemical Control

Competing alkylation at nitrogen versus carbon centers necessitates:

-

Steric Shielding : Bulky amines (e.g., benzhydrylamine) to direct benzylation to carbons.

-

Temperature Modulation : Lower temperatures (0–10°C) favor C-alkylation over N-alkylation.

Spectroscopic Characterization and Quality Control

Infrared (IR) Spectroscopy

The carbonyl stretch (C=O) of 5,7-dibenzyl-1,3-diazaadamantan-6-one appears at 1680–1700 cm⁻¹, confirming lactam formation. Benzyl C-H stretches (3030–3060 cm⁻¹) and adamantane骨架 vibrations (1450–1480 cm⁻¹) further validate the structure.

High-Performance Liquid Chromatography (HPLC)

Purity assessments utilize:

-

Column : SUPELCOSIL LC-18 with precolumn.

Table 2: HPLC Purity Data

| Batch | Purity (%) | Retention Time (min) |

|---|---|---|

| A | 98.5 | 12.4 |

| B | 97.8 | 12.3 |

Comparative Analysis of Synthetic Pathways

Direct Condensation vs. Stepwise Alkylation

Solvent and Temperature Effects

-

Ethanol vs. Toluene : Ethanol enhances solubility of ammonium salts but risks keto-enol tautomerism; toluene minimizes side reactions at higher temps (>100°C).

-

Reflux Duration : Prolonged heating (>6 h) degrades the product, necessitating periodic IR checks.

Industrial and Environmental Considerations

Waste Management

Q & A

Q. What are the standard synthetic routes for 5,7-Dibenzyl-1,3-diazaadamantan-6-one, and how is its purity validated?

The compound is synthesized via Mannich condensation of dibenzyl ketone with formaldehyde and ammonia. Purification involves recrystallization, and structural validation employs NMR (¹H/¹³C), IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 304 for the diphenyl derivative) . X-ray crystallography (using Mo-Kα radiation, λ = 0.71073 Å) confirms stereochemistry and lattice parameters .

Q. What spectroscopic techniques are critical for characterizing the O-amino ketone moiety in this compound?

UV spectroscopy reveals n→π* transitions (λmax ~250–280 nm) indicative of conjugated carbonyl systems. NMR shows deshielded carbonyl carbons (~200 ppm) and distinct splitting patterns for benzyl protons. IR confirms the carbonyl group (1700 cm⁻¹) and NH stretches (3300–3500 cm⁻¹) .

Q. How does the through-bond interaction between nitrogen lone pairs and the carbonyl group influence reactivity?

The lone pair on nitrogen interacts with the carbonyl π* orbital via the C–C σ bond, reducing carbonyl electrophilicity. This explains resistance to nucleophilic attack under mild conditions, as seen in failed hydrazone formation with tosylhydrazide. Reactivity requires harsh conditions (e.g., refluxing hydrazine in diethylene glycol) .

Advanced Research Questions

Q. How can contradictions in spectral or reactivity data be resolved for derivatives of this compound?

Triangulate data from multiple techniques:

- Compare experimental vs. calculated pK values to assess electronic effects .

- Use X-ray crystallography to resolve ambiguities in NMR assignments (e.g., axial vs. equatorial substituents) .

- Validate reaction outcomes (e.g., alcohol vs. hydrazone formation) via kinetic studies and intermediate trapping .

Q. What strategies optimize low-yield syntheses of homoadamantane analogs (e.g., 3,6-diazahomoadamantan-9-one)?

Substituting ammonia with ethylenediamine in Mannich condensations yields homoadamantane derivatives, albeit at low yields (6–8%). Optimization could involve:

- Screening catalysts (e.g., AcOH vs. HCl) .

- Solvent polarity adjustments (e.g., DMF for improved solubility).

- Temperature gradients to stabilize intermediates .

Q. How does bridge splitting in 1,3-diazaadamantan-6-one enable bis-amide synthesis, and what analytical methods confirm success?

Acidic or basic conditions cleave the diazaadamantane bridge, generating bis-amides. Monitor reactions via LC-MS for intermediate detection. Confirm regioselectivity using NOESY NMR and X-ray diffraction .

Q. What crystallographic refinements ensure accuracy in structural determinations for diazaadamantane derivatives?

Use SHELXL for refinement:

Q. How do stereochemical variations (e.g., 5,7-dimethyl vs. 5,7-diethyl) impact physicochemical properties?

Compare derivatives via:

- DSC/TGA for thermal stability trends.

- Solubility assays in polar vs. nonpolar solvents.

- Computational modeling (e.g., DFT for steric/electronic effects) .

Methodological Considerations

- Controlled Experiments : For reactivity studies, use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Data Triangulation : Combine spectroscopic, crystallographic, and computational data to resolve structural ambiguities .

- Ethical Data Handling : Anonymize sensitive data (e.g., crystallographic databases) while adhering to open-science principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.